molecular formula C11H26O6P2 B14393415 Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] CAS No. 87813-18-1

Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]

Cat. No.: B14393415
CAS No.: 87813-18-1
M. Wt: 316.27 g/mol
InChI Key: NPVAAZOHRBAQML-UHFFFAOYSA-N
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Description

Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] is a chemical compound that belongs to the class of phosphinic acids Phosphinic acids are characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] typically involves the reaction of appropriate phosphinic acid derivatives with suitable reagents. One common method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with electrophiles . Another approach includes the use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds .

Industrial Production Methods

Industrial production of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] may involve large-scale reactions using optimized conditions for high yield and purity. Techniques such as microwave-assisted alkylation and the use of ionic liquids as catalysts have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphinic acids.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium hexamethyldisilazide (LHMDS) for deprotonation, and copper catalysts for P-arylation . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinates .

Scientific Research Applications

Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] has several scientific research applications:

Mechanism of Action

The mechanism of action of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the structure of natural substrates, thereby inhibiting enzyme activity or modulating receptor function . This bioisosteric property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] include:

    Phosphonates: Compounds with a phosphorus-carbon bond.

    Phosphates: Compounds with a phosphorus-

Properties

CAS No.

87813-18-1

Molecular Formula

C11H26O6P2

Molecular Weight

316.27 g/mol

IUPAC Name

[hydroxy(3-hydroxypentan-3-yl)phosphoryl]methyl-(3-hydroxypentan-3-yl)phosphinic acid

InChI

InChI=1S/C11H26O6P2/c1-5-10(12,6-2)18(14,15)9-19(16,17)11(13,7-3)8-4/h12-13H,5-9H2,1-4H3,(H,14,15)(H,16,17)

InChI Key

NPVAAZOHRBAQML-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(O)P(=O)(CP(=O)(C(CC)(CC)O)O)O

Origin of Product

United States

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